coccineone B
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Overview
Description
Coccineone B is a natural compound extracted from the roots of Boerhaavia coccinea . It belongs to the chemical family of flavonoids . The molecular formula of Coccineone B is C16H10O6 .
Synthesis Analysis
Coccineone B is produced by the callus tissue culture and wild plant roots of Boerhaavia coccinea . The callus culture produced the same isoflavonoid found in the roots of the plant . The amount of the secondary metabolite produced in vitro was 955.35 µg/g of dry cell weight, 2.5 times more than the highest amount concentration produced by the wild growing plant in its natural environment .Molecular Structure Analysis
The molecular weight of Coccineone B is 298.25 . The molecular structure of Coccineone B is characterized by a chromeno[3,4-b]chromen-12-one core .Physical And Chemical Properties Analysis
Coccineone B appears as a yellow powder . Its density is approximately 1.7±0.1 g/cm3 . The boiling point is around 632.0±55.0 °C at 760 mmHg .Scientific Research Applications
Biomedical Research
Coccineone B, extracted from the roots of Boerhaavia coccinea, has shown promise in biomedical research due to its bioactive properties . Its potential applications include:
Tissue Engineering
In the field of tissue engineering, coccineone B could be utilized to enhance the properties of collagen-based biomaterials. It may contribute to:
Nanotechnology
The role of coccineone B in nanotechnology could be significant, especially in:
- Diagnostic Tools : Nanoparticles containing coccineone B could aid in the development of new diagnostic methods .
Antimicrobial Research
Coccineone B’s potential antimicrobial properties make it a candidate for:
Mechanism of Action
Target of Action
Coccineone B is a natural product for research related to life sciences
Mode of Action
The mode of action of Coccineone B is currently unknown due to the lack of scientific studies on this specific compound. Understanding how Coccineone B interacts with its targets and the resulting changes would require more detailed biochemical and pharmacological studies .
Biochemical Pathways
It is known that Coccineone B is an isoflavonoid
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Coccineone B is currently unknown .
Result of Action
As an isoflavonoid, Coccineone B may have potential antioxidant, anti-inflammatory, and anticancer properties, but specific studies on Coccineone B are needed to confirm these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Coccineone B .
properties
IUPAC Name |
6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJSHNAURZDNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
coccineone B |
Q & A
Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?
A1: Recent computational studies have explored Coccineone B as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that Coccineone B exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.
Q2: How is Coccineone B synthesized and what is its structure?
A2: Coccineone B can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.
Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during Coccineone B synthesis?
A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for Coccineone B synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of Coccineone B.
Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains Coccineone B?
A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including Coccineone B. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like Coccineone B into safe and effective treatments.
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